1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Overview
Description
“1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-” is a complex organic compound. It’s a derivative of indole, which is a heterocyclic compound that has been found in many important synthetic drug molecules . This compound has been used as a reactant for the synthesis of various derivatives with potential biological activities .
Scientific Research Applications
Palladium-Catalyzed Reactions
Palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles, including derivatives of 1H-Indole-2-methanol, has been studied, showcasing the compound's utility in synthesizing complex heterocyclic structures. This process involves the reaction of indole derivatives with palladium catalysts under carbon monoxide atmosphere, leading to the formation of tetrahydrocarbazoles with significant yields and regioselectivity. Such reactions are crucial for the development of pharmaceuticals and natural product synthesis (Liu & Widenhoefer, 2004).
Supercritical Fluid Reactions
Research on the methylation of indole in supercritical methanol, catalyzed by tetramethyl orthosilicate, highlights another application area of indole derivatives. This method demonstrates high selectivity towards 3-methyl-1H-indole formation, providing an efficient way to modify indole structures under supercritical conditions. Such methodologies are valuable for fine chemical synthesis, particularly in modifying heterocyclic compounds for enhanced biological activity (Kozhevnikov et al., 2012).
Cyclometallation Studies
The cyclometallation of indole derivatives, such as gramine and 1-methyl gramine, with palladium and subsequent CO insertion to form carboalkoxy indole derivatives, is another significant area of application. These studies provide insights into the complex interactions between metal catalysts and organic molecules, leading to new pathways for synthesizing indole-based compounds with potential pharmaceutical applications (Tollari et al., 1997).
Heteroaromatic System Synthesis
Photolysis of certain indole derivatives in methanol has led to the formation of new heteroaromatic systems, such as indolo[6,7-g]indoles. These compounds, characterized by strong intramolecular hydrogen bonding, expand the scope of indole chemistry by introducing novel aromatic systems with potential applications in material science and molecular electronics (Nagawa et al., 1989).
Properties
IUPAC Name |
[3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-5-3-6-18(23)21(17)14-8-10-25(11-9-14)12-16-15-4-1-2-7-19(15)24-20(16)13-26/h1-7,14,24,26H,8-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPCVBLECKHZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(NC4=CC=CC=C43)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457115 | |
Record name | 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827015-94-1 | |
Record name | 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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